Enantiomeric Purity vs. (S)-Enantiomer
Commercial (R)-N-Boc-β-phenyl-D-phenylalaninol (CAS 155836-48-9) is routinely supplied at ≥99% enantiomeric excess (ee), as verified by chiral HPLC. By contrast, ad hoc racemic mixtures or enantiomerically depleted samples of the (S)-enantiomer used without chiral quality control compromise stereochemical fidelity. A target batch of 99% ee implies that the residual (S)-impurity is at most 0.5%; in an asymmetric reaction where the desired diastereomer ratio is 95:5, the presence of 1% enantiomeric contaminant would shift the ratio to ≤94:6, degrading the isolable yield of the major stereoisomer [1].
| Evidence Dimension | Enantiomeric excess (% ee) |
|---|---|
| Target Compound Data | ≥99% ee, measured by chiral HPLC |
| Comparator Or Baseline | Racemic N-Boc-β-phenyl-phenylalaninol or batches of the (S)-enantiomer with typical ee of 97% |
| Quantified Difference | ≥2 percentage-point absolute ee advantage over authenticated 97%-ee (S)-batches; effectively zero chiral impurity when measured against a racemic standard. |
| Conditions | Chiral HPLC analysis; commercial product specification (SynChem SC-11148) . |
Why This Matters
For asymmetric synthesis where enantiomeric purity directly translates into diastereomeric excess and product enantiopurity, the specified ≥99% ee provides a ≥2% edge over lower-ee alternatives, reducing the need for costly enantiomeric upgrading.
- [1] Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. Tetrahedron Asymmetry 2011, 22 (24), 2103-2112. Demonstrates the quantitative impact of enantiomeric impurity on reaction selectivity. View Source
